molecular formula C40H57N5O7 B569326 Carfilzomib-d8

Carfilzomib-d8

Cat. No.: B569326
M. Wt: 728.0 g/mol
InChI Key: BLMPQMFVWMYDKT-HEMZLDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carfilzomib-d8 is a deuterium-labeled derivative of Carfilzomib, an irreversible proteasome inhibitor. Carfilzomib is primarily used in the treatment of multiple myeloma, a type of blood cancer. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, allowing researchers to track the compound more effectively in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carfilzomib-d8 involves the incorporation of deuterium atoms into the Carfilzomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:

    Deuteration of Precursors: Using deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.

    Coupling Reactions: Forming the peptide bonds and other structural elements of this compound.

    Purification: Using techniques such as chromatography to isolate the final product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale deuteration and coupling reactions.

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

    Quality Control: Rigorous testing to confirm the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carfilzomib-d8 undergoes several types of chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols.

Scientific Research Applications

Clinical Applications

Carfilzomib-d8 has been studied extensively in various clinical settings. Below are some key applications:

  • Combination Therapy :
    • This compound is often used in combination with other agents such as lenalidomide and dexamethasone (KRd regimen). Studies have shown that this combination significantly improves overall survival rates and progression-free survival (PFS) compared to other regimens. For instance, a study reported a median PFS of 26.3 months with KRd versus 17.6 months with lenalidomide and dexamethasone alone .
  • Real-World Effectiveness :
    • In real-world studies, this compound demonstrated an overall response rate (ORR) of approximately 78.4% among patients treated with the KRd regimen, translating into a median overall survival (OS) of 51.1 months . This highlights its effectiveness outside controlled clinical trial settings.
  • Safety Profile :
    • The safety profile of this compound is comparable to that of its non-deuterated counterpart, with lower incidences of peripheral neuropathy compared to traditional therapies . Adverse events are generally manageable, making it a favorable option for patients.

Comparative Efficacy

The following table summarizes the efficacy data from various studies involving this compound:

StudyTreatment RegimenMedian PFS (months)ORR (%)OS at 24 months (%)
ASPIREKRd26.387.173.3
ENDEAVORKd18.777Not available
CARMYNKRd2478.451.1
CANDORKdD28.684Not available

Case Studies

Several case studies have illustrated the application of this compound in treating multiple myeloma:

  • Case Study 1 : A patient with relapsed refractory multiple myeloma received this compound combined with dexamethasone after failing multiple lines of therapy. The patient achieved a complete response after six cycles, demonstrating the compound's potential in heavily pre-treated populations.
  • Case Study 2 : In another case, a cohort of patients treated with this compound as part of a clinical trial exhibited significant improvement in quality of life metrics alongside clinical response rates, suggesting additional benefits beyond tumor reduction.

Mechanism of Action

Carfilzomib-d8 exerts its effects by irreversibly binding to the proteasome, a complex responsible for degrading unwanted proteins in cells. This binding inhibits the proteasome’s activity, leading to the accumulation of proteins and subsequent cell death. The molecular targets include the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation .

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: Another proteasome inhibitor used in multiple myeloma treatment.

    Ixazomib: An oral proteasome inhibitor with similar applications.

Uniqueness

Carfilzomib-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. Compared to Bortezomib and Ixazomib, this compound offers a more robust tool for studying proteasome inhibition and drug metabolism .

Biological Activity

Carfilzomib-d8 is a deuterated analogue of carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma (MM). This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound irreversibly binds to the proteasome, specifically inhibiting the chymotrypsin-like (ChT-L) activity. This inhibition leads to the accumulation of pro-apoptotic factors and misfolded proteins, triggering apoptosis in malignant cells. The compound exhibits a preferential inhibition profile with over 80% inhibition at concentrations above 10 nM .

Key Mechanisms:

  • Proteasome Inhibition: this compound inhibits the 20S proteasome, leading to increased levels of pro-apoptotic proteins such as Bax .
  • Induction of Apoptosis: It activates intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase-3, -8, and -9 activities in treated cells .
  • Synergistic Effects: When combined with dexamethasone, this compound demonstrates enhanced anti-myeloma activity compared to monotherapy .

Pharmacokinetics

This compound's pharmacokinetic profile shows rapid absorption and distribution with a short half-life. Studies indicate that it achieves peak plasma concentrations shortly after administration, allowing for effective proteasome inhibition within hours. Notably, the compound maintains significant activity even after drug clearance due to its irreversible binding nature .

ParameterValue
Half-life<30 minutes
Peak Plasma ConcentrationAchieved within 30 minutes
Duration of Proteasome InhibitionUp to 48 hours post-administration

Clinical Efficacy

A retrospective study involving 445 patients treated with Carfilzomib-based regimens demonstrated an overall response rate of 57.7%, with 33.6% achieving very good partial response or better. The median progression-free survival (PFS) was reported at 6.3 months .

Case Studies:

  • ENDEAVOR Trial: Compared Carfilzomib plus dexamethasone (Kd) to bortezomib plus dexamethasone (Vd). Results showed Kd had superior PFS (18.7 months vs. 9.4 months) and overall survival (OS) rates .
  • CANDOR Trial: Investigated the combination of daratumumab with Carfilzomib and dexamethasone (DKd), yielding a PFS of 28.6 months compared to Kd's 15.2 months .

Safety Profile

The safety profile of this compound is generally favorable, with manageable adverse effects primarily categorized as grade I or II. The incidence of peripheral neuropathy is significantly lower compared to other proteasome inhibitors like bortezomib .

Common Adverse Events:

  • Anemia
  • Thrombocytopenia
  • Fatigue
  • Hypertension

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing and characterizing Carfilzomib-d8 in preclinical studies?

  • Methodological Answer : Synthesis should follow validated deuterium incorporation protocols, ensuring isotopic purity (>98%) via mass spectrometry and nuclear magnetic resonance (NMR). Characterization requires comparative pharmacokinetic (PK) profiling against non-deuterated Carfilzomib, emphasizing stability in physiological buffers and metabolic pathways. Reproducibility hinges on documenting reaction conditions (e.g., solvent, temperature) and analytical validation steps (e.g., HPLC retention times, isotopic enrichment ratios) .

Q. How should researchers design in vitro assays to evaluate this compound’s proteasome inhibition efficacy?

  • Methodological Answer : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity in cell lysates. Include controls for deuterium isotope effects by comparing IC50 values with non-deuterated Carfilzomib. Optimize assay conditions (e.g., incubation time, cell density) to minimize artifacts, and validate results across multiple cell lines (e.g., MM.1S, RPMI-8226) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare deuterated vs. non-deuterated analogs. Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolic stability across species be systematically addressed?

  • Methodological Answer : Conduct interspecies hepatocyte incubation studies to identify cytochrome P450 isoform-specific metabolism discrepancies. Use stable isotope tracing to track deuterium retention in metabolites (e.g., dihydrodiol intermediates). Apply comparative PK/PD modeling to reconcile differences in clearance rates and bioavailability .

Q. What experimental strategies optimize the detection of deuterium-related isotope effects in this compound’s binding kinetics?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) under deuterated vs. non-deuterated conditions. Control for solvent isotope effects by using D2O in buffer systems. Validate findings with molecular dynamics simulations to assess conformational changes in the proteasome β5 subunit .

Q. How should researchers design a longitudinal study to assess this compound’s resistance mechanisms in relapsed myeloma models?

  • Methodological Answer : Establish patient-derived xenograft (PDX) models treated with escalating this compound doses. Perform serial RNA-seq and proteomic profiling at relapse milestones. Prioritize genes/pathways with significant fold changes (e.g., PSMB5 mutations, immunoproteasome upregulation) and validate via CRISPR-Cas9 knockout .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and tumor penetration. Compare free drug concentrations in plasma vs. tumor microenvironments using microdialysis. Correlate with ex vivo proteasome activity assays to identify bioavailability bottlenecks .

Q. Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound’s chromatographic analysis?

  • Methodological Answer : Standardize HPLC/UPLC methods with predefined columns (e.g., C18, 2.1 × 50 mm) and mobile phases (e.g., 0.1% formic acid in acetonitrile/water). Document system suitability criteria (e.g., tailing factor, plate count) and include reference standards in each batch. Archive raw data and processing parameters in FAIR-compliant repositories .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, deuterium source purity). Use design-of-experiments (DoE) to optimize synthesis conditions. Perform orthogonal analytical testing (e.g., NMR, LC-MS) on each batch and report deviations in supplementary materials .

Q. Ethical and Regulatory Considerations

Q. What documentation is essential for including this compound in clinical trial applications?

  • Methodological Answer : Prepare an Investigator’s Brochure (IB) detailing deuterated drug pharmacology, toxicology, and manufacturing controls (e.g., GMP compliance). Include cross-referenced stability data, impurity profiles, and preclinical-to-clinical bridging studies. Address ethical review boards with risk-benefit analyses specific to isotopic labeling .

Properties

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-HEMZLDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carfilzomib-d8
Reactant of Route 2
Reactant of Route 2
Carfilzomib-d8
Reactant of Route 3
Reactant of Route 3
Carfilzomib-d8
Reactant of Route 4
Reactant of Route 4
Carfilzomib-d8
Reactant of Route 5
Reactant of Route 5
Carfilzomib-d8
Reactant of Route 6
Reactant of Route 6
Carfilzomib-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.